4-Ethyl-2-(2-methylthiazol-4-yl)phenol
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Overview
Description
4-Ethyl-2-(2-methylthiazol-4-yl)phenol is a chemical compound with the molecular formula C12H13NOS and a molecular weight of 219.3 g/mol . It is characterized by the presence of an ethyl group, a phenol group, and a thiazole ring. This compound is used primarily in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol typically involves the reaction of 2-methylthiazole with 4-ethylphenol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
4-Ethyl-2-(2-methylthiazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Scientific Research Applications
4-Ethyl-2-(2-methylthiazol-4-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenolic hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
4-Ethyl-2-(2-methylthiazol-4-yl)phenol can be compared with other similar compounds, such as:
4-Methyl-2-(2-methylthiazol-4-yl)phenol: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activities.
4-Chloro-2-(2-methylthiazol-4-yl)phenol:
4-Bromo-2-(2-methylthiazol-4-yl)phenol: Similar to the chloro derivative, the bromo group introduces different chemical and biological characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-ethyl-2-(2-methyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C12H13NOS/c1-3-9-4-5-12(14)10(6-9)11-7-15-8(2)13-11/h4-7,14H,3H2,1-2H3 |
InChI Key |
XBEXYBDJZMBROA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C2=CSC(=N2)C |
Origin of Product |
United States |
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